molecular formula C16H28O4 B3055227 Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- CAS No. 63439-30-5

Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-

Cat. No.: B3055227
CAS No.: 63439-30-5
M. Wt: 284.39 g/mol
InChI Key: POIHLMXBJJSFCN-UHFFFAOYSA-N
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Description

Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is a chemical compound with the molecular formula C16H28O4. It is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various plant and animal fats. This compound is characterized by the presence of a 2-methyl-1-oxo-2-propenyl group attached to the dodecanoic acid backbone, making it an ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- typically involves the esterification of dodecanoic acid with 2-methyl-1-oxo-2-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then separated and purified using techniques such as distillation and chromatography.

Types of Reactions:

    Oxidation: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used as a building block in organic synthesis. It is employed in the preparation of various polymers and copolymers due to its reactive ester group.

Biology: In biological research, this compound is used to study the effects of fatty acid derivatives on cellular processes. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.

Medicine: The compound has potential applications in drug delivery systems. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.

Industry: In the industrial sector, dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- involves the hydrolysis of the ester bond to release dodecanoic acid and 2-methyl-1-oxo-2-propenyl alcohol. The released dodecanoic acid can interact with cellular membranes, affecting their fluidity and permeability. The 2-methyl-1-oxo-2-propenyl alcohol can participate in various biochemical pathways, influencing cellular metabolism and signaling.

Comparison with Similar Compounds

    Lauric Acid (Dodecanoic Acid): A saturated fatty acid with a similar carbon chain length but without the ester group.

    Myristic Acid: A saturated fatty acid with a longer carbon chain (14 carbons) and no ester group.

    Palmitic Acid: A saturated fatty acid with a 16-carbon chain and no ester group.

Uniqueness: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is unique due to the presence of the 2-methyl-1-oxo-2-propenyl ester group, which imparts distinct chemical reactivity and potential biological activity. This ester group allows the compound to participate in a wider range of chemical reactions compared to its saturated fatty acid counterparts.

Properties

IUPAC Name

12-(2-methylprop-2-enoyloxy)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-14(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-15(17)18/h1,3-13H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHLMXBJJSFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512203
Record name 12-[(2-Methylacryloyl)oxy]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63439-30-5
Record name 12-[(2-Methylacryloyl)oxy]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.16 g of 12-hydroxydodecanoic acid in 30 ml of tetrahydrofuran (THF) is added 1.09 g of pyridine. The mixture is cooled to 0° C. and a solution of 1.04 g of methacryloyl chloride in 15 ml of THF is added dropwise. The mixture is allowed to warm to room temperature while stirring and is then stirred at ambient temperature for 12 hours. The solvent is then removed under reduced pressure and the residual solid is dissolved in 25 ml of diethylether. The solution is washed with distilled water, dried over magnesium sulfate and then evaporated to dryness. The product is purified by chromatography, using a 1:2 mixture of ethylacetate and hexane to give 1.5 g (53% yield) of 12-methacryloyloxydodecanoic acid.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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